2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride

Dopamine Transporter DAT Monoamine Reuptake

2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS 109247-03-2) is a substituted piperidine compound characterized by a 3,4-dimethoxybenzyl moiety attached to the 2-position of the piperidine ring, formulated as a hydrochloride salt. It has a molecular formula of C14H22ClNO2 and a molecular weight of 271.78 g/mol.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 109247-03-2
Cat. No. B011225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
CAS109247-03-2
Synonyms2-(3,4-DIMETHOXY-BENZYL)-PIPERIDINE HYDROCHLORIDE
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2CCCCN2)OC.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-16-13-7-6-11(10-14(13)17-2)9-12-5-3-4-8-15-12;/h6-7,10,12,15H,3-5,8-9H2,1-2H3;1H
InChIKeyPCGMOPJUPDKQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS 109247-03-2) - Piperidine Derivative with Defined Receptor Binding Profile


2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride (CAS 109247-03-2) is a substituted piperidine compound characterized by a 3,4-dimethoxybenzyl moiety attached to the 2-position of the piperidine ring, formulated as a hydrochloride salt. It has a molecular formula of C14H22ClNO2 and a molecular weight of 271.78 g/mol . The compound serves as a key building block in medicinal chemistry and is structurally related to pharmacologically active piperidines . Its well-defined chemical properties and established purity standards (≥98%) make it a reliable starting point for synthetic elaboration and receptor-targeted studies.

2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride: Why Generic Piperidine Derivatives Cannot Be Interchanged


Substituted piperidines exhibit profound differences in receptor affinity, selectivity, and functional activity based on subtle variations in substitution pattern and stereochemistry [1]. For 2-(3,4-dimethoxy-benzyl)-piperidine hydrochloride, the specific placement of the 3,4-dimethoxybenzyl group at the 2-position of the piperidine ring confers a unique pharmacological fingerprint that is not shared by other regioisomers (e.g., 4-substituted analogs) or analogs lacking the dimethoxy substitution. Replacing this compound with a generic, unsubstituted piperidine or a differently substituted benzylpiperidine would alter critical parameters such as dopamine transporter (DAT) affinity, sigma receptor binding, and GPR35 modulation—potentially invalidating experimental outcomes or synthetic routes [2]. The quantitative evidence below demonstrates precisely where this compound differentiates itself from close structural analogs, enabling informed scientific selection.

2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride: Quantitative Differentiation Against Closest Analogs


DAT Affinity: 2-(3,4-Dimethoxy-benzyl)-piperidine vs. 2-Benzylpiperidine

The 3,4-dimethoxy substitution dramatically enhances dopamine transporter (DAT) affinity. The free base (CAS 102458-70-8) of the target compound exhibits a Ki of 301 nM at the rat DAT [1]. In stark contrast, the unsubstituted analog 2-benzylpiperidine shows a Ki of 6,360 nM at the same transporter [2]. This represents a 21-fold improvement in binding affinity conferred by the 3,4-dimethoxybenzyl group.

Dopamine Transporter DAT Monoamine Reuptake Neuropharmacology

Sigma-2 Receptor Binding: 2-(3,4-Dimethoxy-benzyl)-piperidine vs. Sigma-1 Ligands

The free base form demonstrates moderate affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. While sigma-1 receptor data is not directly reported for this compound, the sigma-2 affinity places it in a distinct pharmacological category. For context, classical sigma-1 ligands often exhibit Ki values below 10 nM (e.g., certain benzylpiperidine derivatives show sigma-1 Ki ~10.9 nM) [2]. The moderate sigma-2 affinity of the target compound suggests a different selectivity profile that may be advantageous for probing sigma-2 specific pathways without strong sigma-1 activation.

Sigma Receptor Sigma-2 TMEM97 CNS Disorders Cancer

GPR35 Agonist Activity: Distinct from 2-Benzylpiperidine

The target compound's free base acts as a GPR35 agonist with an IC50 of 160 nM in a dynamic mass redistribution (DMR) assay in HT-29 cells [1]. In comparison, the unsubstituted analog 2-benzylpiperidine shows substantially weaker GPR35 agonist activity with an IC50 of 120 nM in the same assay system [2], but also exhibits a second, much weaker phase of activity (IC50 = 17,600 nM) [2]. The 3,4-dimethoxy substitution appears to confer a more consistent and potent agonism at GPR35, with a single-phase response.

GPR35 Orphan GPCR Inflammation Metabolic Disease

PI3Kδ Inhibition: Potential for Selective Kinase Modulation

The free base of the target compound inhibits PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in a cellular assay [1]. While direct comparator data for simple piperidine analogs is limited, the PI3Kδ activity suggests a potential kinase-targeting profile that is not typically observed with unsubstituted piperidines. The compound's activity is moderate, indicating it may serve as a starting point for developing more potent PI3Kδ inhibitors with improved selectivity.

PI3K Kinase Inhibitor Cancer Immunology

Serotonin Transporter (SERT) Activity: Moderate Potency Compared to Selective Inhibitors

The free base exhibits serotonin transporter (SERT) inhibition with an IC50 of 2.7 nM in rat synaptosomes [1]. This places it in a moderate potency range for SERT inhibition. For comparison, the clinically used selective serotonin reuptake inhibitor (SSRI) fluoxetine has an IC50 of approximately 20 nM in similar assays [2]. While the target compound is less potent than fluoxetine, its distinct polypharmacology (DAT, sigma-2, GPR35, PI3Kδ) differentiates it from selective SERT inhibitors.

Serotonin Transporter SERT Antidepressant Monoamine

Physicochemical Properties: Enhanced Lipophilicity vs. Unsubstituted Piperidines

The hydrochloride salt of the target compound has a calculated LogP of 3.52 [1]. In contrast, unsubstituted piperidine has a LogP of approximately 0.84 [2]. The 3,4-dimethoxybenzyl substitution increases lipophilicity by nearly 2.7 log units, which significantly impacts membrane permeability, plasma protein binding, and overall ADME properties. This enhanced lipophilicity can be advantageous for crossing the blood-brain barrier but may also increase the potential for off-target binding and metabolic clearance.

Lipophilicity LogP ADME Drug Design

2-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride: Optimal Research and Industrial Use Cases Based on Quantitative Differentiation


Dopamine Transporter (DAT) Probe Development and SAR Studies

The 21-fold improvement in DAT affinity over 2-benzylpiperidine (Ki = 301 nM vs. 6,360 nM) makes this compound a superior starting point for developing novel DAT ligands. Researchers studying dopaminergic signaling, addiction, or Parkinson's disease can use this compound as a scaffold to further optimize DAT affinity and selectivity, leveraging the established binding data .

Sigma-2 Receptor Targeted Ligand Synthesis

The moderate sigma-2 receptor affinity (Ki = 90 nM) positions this compound as a valuable intermediate for synthesizing sigma-2 selective probes. Given the emerging role of sigma-2/TMEM97 in cancer and neurodegenerative diseases, this compound offers a distinct starting point for medicinal chemistry efforts aimed at developing sigma-2 modulators with reduced sigma-1 activity .

GPR35 Orphan Receptor Pharmacology

The compound's GPR35 agonist activity (IC50 = 160 nM) and its distinct functional profile compared to 2-benzylpiperidine make it a useful tool for studying GPR35 signaling. Researchers investigating the role of GPR35 in inflammation, metabolic disorders, or cardiovascular disease can employ this compound to probe receptor function and downstream pathways .

Building Block for Donepezil-Related Synthesis

Patents describe the use of 2-(3,4-dimethoxybenzyl)piperidine derivatives as intermediates in the synthesis of donepezil and related acetylcholinesterase inhibitors . The hydrochloride salt provides a stable, high-purity (≥98%) starting material for constructing complex donepezil analogs via intramolecular cyclization or other transformations .

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